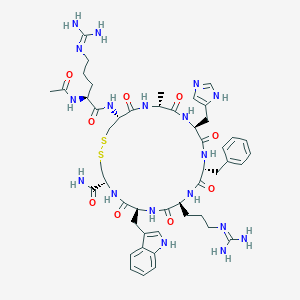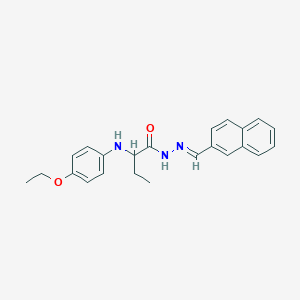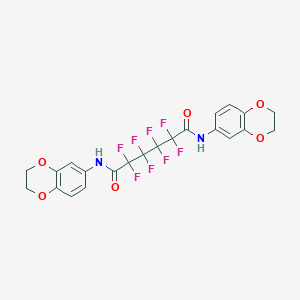
Setmelanotide
Übersicht
Beschreibung
Diese Verbindung wurde in erster Linie zur Behandlung von Fettleibigkeit entwickelt, die durch genetische Mutationen wie Proopiomelanocortin (POMC)-Mangel, Proprotein-Konvertase-Subtilisin/Kexin-Typ-1 (PCSK1)-Mangel und Leptinrezeptor (LEPR)-Mangel verursacht wird .
Herstellungsmethoden
Die Synthese von RM-493 beinhaltet die Bildung einer cyclischen Peptidstruktur. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Peptidsynthese: Die lineare Peptidkette wird unter Verwendung von Festphasen-Peptidsynthese (SPPS)-Techniken synthetisiert.
Cyclisierung: Das lineare Peptid wird cyclisiert, um die cyclische Struktur zu bilden, die für seine biologische Aktivität entscheidend ist.
Industrielle Produktionsmethoden für RM-493 ähneln denen, die in der Peptidsynthese verwendet werden, und umfassen großtechnische SPPS- und Cyclisierungsprozesse, gefolgt von Reinigungs- und Qualitätskontrollmaßnahmen, um Konsistenz und Wirksamkeit zu gewährleisten .
Vorbereitungsmethoden
The synthesis of RM-493 involves the creation of a cyclic peptide structure. The synthetic route typically includes the following steps:
Peptide Synthesis: The linear peptide chain is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Cyclization: The linear peptide is cyclized to form the cyclic structure, which is crucial for its biological activity.
Purification: The cyclic peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.
Industrial production methods for RM-493 are similar to those used in peptide synthesis, involving large-scale SPPS and cyclization processes, followed by purification and quality control measures to ensure consistency and efficacy .
Analyse Chemischer Reaktionen
RM-493 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Schwefelatomen in ihrer Struktur.
Reduktion: Reduktionsreaktionen können auftreten, die die Disulfidbrücken innerhalb des cyclischen Peptids beeinflussen.
Substitution: Substitutionsreaktionen können den Austausch spezifischer Aminosäurereste beinhalten, um die Aktivität des Peptids zu modifizieren.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Dithiothreitol für die Reduktion und verschiedene Aminosäurederivate für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind modifizierte Versionen von RM-493 mit veränderter biologischer Aktivität .
Wissenschaftliche Forschungsanwendungen
RM-493 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Modellverbindung zur Untersuchung von Peptidsynthese- und Cyclisierungstechniken verwendet.
Biologie: RM-493 wird in der Forschung zum Melanocortinsystem und seiner Rolle bei der Regulierung von Appetit und Energieverbrauch eingesetzt.
Medizin: Die Verbindung wird auf ihr Potenzial untersucht, genetische Formen von Fettleibigkeit und verwandten Stoffwechselstörungen zu behandeln. .
Industrie: RM-493 wird bei der Entwicklung neuer Therapeutika eingesetzt, die das Melanocortinsystem anvisieren.
Wirkmechanismus
RM-493 entfaltet seine Wirkung, indem es als Agonist des Melanocortin-4-Rezeptors (MC4R) wirkt. Die Verbindung bindet an MC4R, aktiviert den Rezeptor und initiiert eine Signalkaskade, die Appetit, Sättigung und Energieverbrauch reguliert. Die primären molekularen Ziele von RM-493 sind die MC4R-Rezeptoren im Hypothalamus, die eine entscheidende Rolle bei der Kontrolle von Hunger und Körpergewicht spielen .
Wirkmechanismus
RM-493 exerts its effects by acting as an agonist of the melanocortin-4 receptor (MC4R). The compound binds to MC4R, activating the receptor and initiating a signaling cascade that regulates appetite, satiety, and energy expenditure. The primary molecular targets of RM-493 are the MC4R receptors in the hypothalamus, which play a crucial role in controlling hunger and body weight .
Vergleich Mit ähnlichen Verbindungen
RM-493 ist unter den MC4R-Agonisten einzigartig aufgrund seiner hohen Potenz und Selektivität. Ähnliche Verbindungen umfassen:
Alpha-Melanocyt-stimulierendes Hormon (α-MSH): Ein endogener Ligand für MC4R mit geringerer Potenz im Vergleich zu RM-493.
LY2112688: Ein weiterer MC4R-Agonist, der entwickelt wurde, aber unerwünschte Wirkungen wie erhöhten Blutdruck und Herzfrequenz zeigte
RM-493 zeichnet sich durch seine Fähigkeit aus, MC4R mit höherer Potenz und weniger Nebenwirkungen zu aktivieren, was es zu einem vielversprechenden Kandidaten für die Behandlung genetischer Formen von Fettleibigkeit macht .
Eigenschaften
IUPAC Name |
(4R,7S,10S,13R,16S,19R,22R)-22-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-19-methyl-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H68N18O9S2/c1-26-41(70)63-37(20-30-22-55-25-59-30)46(75)64-35(18-28-10-4-3-5-11-28)44(73)62-34(15-9-17-57-49(53)54)43(72)65-36(19-29-21-58-32-13-7-6-12-31(29)32)45(74)66-38(40(50)69)23-77-78-24-39(47(76)60-26)67-42(71)33(61-27(2)68)14-8-16-56-48(51)52/h3-7,10-13,21-22,25-26,33-39,58H,8-9,14-20,23-24H2,1-2H3,(H2,50,69)(H,55,59)(H,60,76)(H,61,68)(H,62,73)(H,63,70)(H,64,75)(H,65,72)(H,66,74)(H,67,71)(H4,51,52,56)(H4,53,54,57)/t26-,33+,34+,35-,36+,37+,38+,39+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHDTKMUACZDAA-PHNIDTBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H68N18O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1117.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Grehlin and other hunger signals from the gastrointestinal tract stimulate orexigenic neurons, stimulating the release of agouti-related protein. Agouti-related protein inhibits melanocortin 4 receptor (MC4R) activation until satiety signals such as insulin or leptin stimulate anorexigenic neurons. Insulin and leptin stimulate production of the POMC-derived melanocortin peptide α-melanocyte simulating hormone, which is a ligand of MC4R. Orexigenic and anorexigenic neurons contain prohormone convertase 1/3 (PC1/3), which is encoded by the gene proprotein subtilisin/kexin type 1. PC1/3 preforms activation cleavage of a number of peptide hormone precursors, including α-melanocyte simulating hormone. Setmelanotide is a pro-opiomelanocortin derived peptide that is an agonist of MC4R. It is an approximately 20-fold more potent agonist of MC4R than endogenous α-melanocyte stimulating hormone, with an EC50 of 0.27 nM. By directly agonizing MC4R, upstream genetic deficiencies in the MC4R signalling pathway cannot inhibit satiety, food intake is decreased, and weight loss is achieved. MC4R is a 332 amino acid G-protein coupled receptor (G-PCR). Although the lack of cardiovascular adverse effects with setmelanotide treatment are not well understood, it is believed that earlier MC4R antagonists activated multiple G-protein signalling pathways. Earlier drugs that targeted G-PCRs either bound with high affinity to the highly conserved orthosteric binding site, or with high specificity to less conserved allosteric sites. Setmelanotide is an atypical bitopic ligand that interacts with both the orthosteric and putative allosteric binding site, allowing for both high affinity and specificity. | |
| Record name | Setmelanotide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11700 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
920014-72-8 | |
| Record name | Setmelanotide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920014728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Setmelanotide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11700 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SETMELANOTIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7T15V1FUY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-(4-METHOXYPHENYL)-2-{2-[(E)-1-(2-NAPHTHYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE](/img/structure/B515493.png)
![N'-[1-(4-methoxyphenyl)propylidene]-3-methylbenzohydrazide](/img/structure/B515494.png)
![1-(4-Fluorophenyl)-3-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]phenyl}-2-propen-1-one](/img/structure/B515496.png)

![2-Bromo-5-ethoxy-4-methoxybenzaldehyde [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B515498.png)

![N-{3-nitrophenyl}-4-oxo-4-[2-(2-pyridinylmethylene)hydrazino]butanamide](/img/structure/B515501.png)
![3-({(E)-2-[2-(2-PYRIDYLSULFANYL)ACETYL]HYDRAZONO}METHYL)PHENYL 4-BROMO-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE](/img/structure/B515504.png)
![2-{[4-allyl-5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(3-methoxybenzylidene)propanohydrazide](/img/structure/B515505.png)
![N~1~-(1-NAPHTHYL)-4-OXO-4-{2-[(E,2E)-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}BUTANAMIDE](/img/structure/B515506.png)
![4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-IODO-6-METHOXYPHENYL ACETATE](/img/structure/B515507.png)
![N'-[1-(2-chlorophenyl)ethylidene]-1H-indole-3-carbohydrazide](/img/structure/B515509.png)

![6-(2-Furyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B515523.png)
